N-Trityl-L-glutamic acid
Overview
Description
N-Trityl-L-glutamic acid is a derivative of L-glutamic acid where the amino group is protected by a trityl group (triphenylmethyl group). This compound is commonly used in organic synthesis, particularly in peptide synthesis, due to its stability and ease of removal under specific conditions. The trityl group serves as a protective group for the amino function, preventing unwanted reactions during multi-step synthesis processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Trityl-L-glutamic acid typically involves the reaction of L-glutamic acid with trityl chloride in the presence of a base. The process can be summarized as follows:
Reaction with Trityl Chloride: L-glutamic acid is dissolved in a suitable solvent such as chloroform. Trityl chloride is then added to the solution along with a base like pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction.
Purification: The reaction mixture is then purified, often through recrystallization or chromatography, to isolate the this compound.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar principles but is optimized for larger quantities. The use of automated reactors and continuous flow systems can enhance efficiency and yield. The reaction conditions are carefully controlled to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
N-Trityl-L-glutamic acid undergoes various chemical reactions, including:
Deprotection: The trityl group can be removed under acidic conditions, such as treatment with trifluoroacetic acid, to yield L-glutamic acid.
Substitution: The trityl group can be substituted with other protective groups or functional groups under specific conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common due to the stability of the trityl group.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid, hydrochloric acid.
Substitution: Various nucleophiles and electrophiles depending on the desired substitution.
Oxidation and Reduction: Reagents like potassium permanganate for oxidation and lithium aluminum hydride for reduction.
Major Products Formed
Deprotection: L-glutamic acid.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
N-Trityl-L-glutamic acid has several applications in scientific research:
Peptide Synthesis: It is used as a protected amino acid in the synthesis of peptides, allowing for
Properties
IUPAC Name |
(2S)-2-(tritylamino)pentanedioic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23NO4/c26-22(27)17-16-21(23(28)29)25-24(18-10-4-1-5-11-18,19-12-6-2-7-13-19)20-14-8-3-9-15-20/h1-15,21,25H,16-17H2,(H,26,27)(H,28,29)/t21-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVPIRNLBYNVMIY-NRFANRHFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(CCC(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N[C@@H](CCC(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20456787 | |
Record name | N-TRITYL-L-GLUTAMIC ACID | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20456787 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
389.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
80514-73-4 | |
Record name | N-TRITYL-L-GLUTAMIC ACID | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20456787 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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